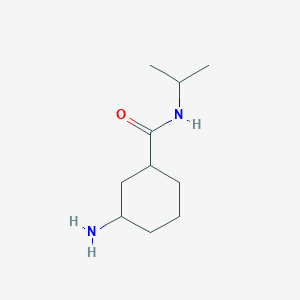
3-Amino-N-(propan-2-YL)cyclohexane-1-carboxamide
Vue d'ensemble
Description
“3-Amino-N-(propan-2-YL)cyclohexane-1-carboxamide” is a chemical compound with the molecular formula C10H20N2O . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring, which is a six-membered ring with single bonds, attached to a carboxamide group and a propan-2-yl group . The molecular weight of this compound is 184.28 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized using metal-catalyzed reactions . These reactions often involve transition metals like iron, nickel, and ruthenium as catalysts .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 184.28 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Nitrile Carboxamide Rearrangement
The compound demonstrates potential in nitrile carboxamide rearrangement processes. For instance, reactions involving cyclohexanone-2-carboxamide and cyan amide yield various compounds through this rearrangement. This process is vital in organic synthesis for creating new molecular structures with potential applications in pharmaceuticals and materials science (Bischoff, Schroeder, & Gründemann, 1982).
Synthesis of Chroman Carboxamides
The synthesis of 3-arylamino-methylidene-chroman-2-carboxamides and related structures by sequential one-pot three-component reactions, including the use of cyclohexyl isocyanide, highlights its application in creating complex organic compounds. This methodology is significant in the development of new chemical entities for drug discovery (Ghosh et al., 2016).
Antibiotic and Antibacterial Drug Synthesis
This compound is instrumental in synthesizing new antibiotic and antibacterial drugs. Its reactivity with various agents to form derivatives like pyrimidinone showcases its role in developing potential therapeutic agents (Ahmed, 2007).
Development of Apoptosis Inducers
The synthesis of cyclohexane-1-carboxamide derivatives has been explored for their potential as apoptosis inducers. These compounds, through their biological interactions, can be significant in cancer therapy, particularly in targeting specific cancer cell lines (Abd-Allah & Elshafie, 2018).
Synthesis of Polyamides
The compound plays a role in the synthesis of aromatic polyamides containing the cyclohexane structure, which are crucial in material science for creating polymers with specific thermal and mechanical properties. These polyamides have applications in various industries, including electronics and aerospace (Hsiao et al., 1999).
Pharmaceutical Research
Its use in pharmaceutical research is evident in the synthesis of various biologically active compounds. For instance, the creation of cyclohexane spacer for phosphate receptors indicates its utility in designing new drug molecules with specific target interactions (Raposo et al., 1995).
Propriétés
IUPAC Name |
3-amino-N-propan-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIFPUMLJRWMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016734-74-9 | |
| Record name | 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3362871.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)
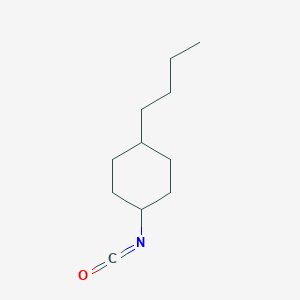


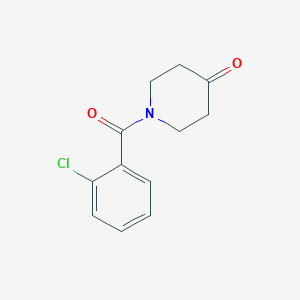

![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine](/img/structure/B3362914.png)
![1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B3362917.png)

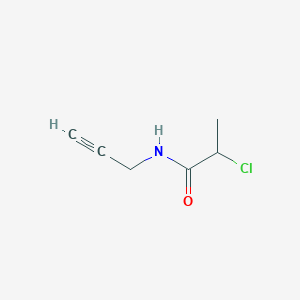
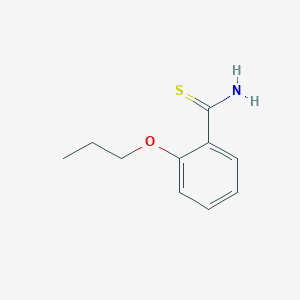
![4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362946.png)
